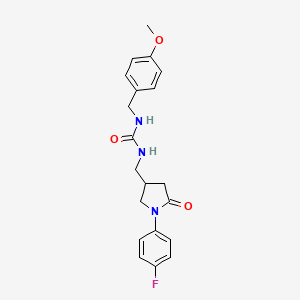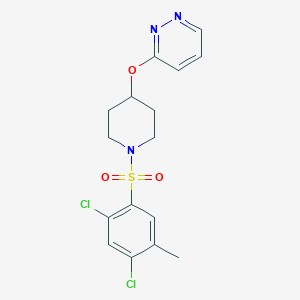
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.
Wirkmechanismus
Target of Action
A related compound, gbr 12909, has been studied for its effects on cocaine-maintained responding in rhesus monkeys . This suggests that the compound may interact with similar targets involved in dopamine regulation.
Mode of Action
Based on the related compound gbr 12909, it can be inferred that the compound might interact with dopamine transporters .
Biochemical Pathways
The related compound gbr 12909 has been associated with dopamine efflux , suggesting that this compound may also influence dopamine-related pathways.
Result of Action
The related compound gbr 12909 has been associated with a decrease in cocaine-maintained responding in rhesus monkeys , suggesting that this compound may have similar effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide for lab experiments include its potent inhibitory effects on BTK activity, its favorable pharmacokinetic profile, and its well-tolerated nature in preclinical studies. However, the limitations of this compound include its selectivity for BTK, which may limit its efficacy in certain types of B-cell malignancies, and the potential for drug resistance to develop over time.
Zukünftige Richtungen
There are several future directions for the development of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide. These include the evaluation of its efficacy in clinical trials for the treatment of various hematological malignancies, the exploration of its potential for use in combination with other anti-cancer drugs, and the development of novel formulations to improve its pharmacokinetic properties. Additionally, further research is needed to better understand the mechanisms of drug resistance to this compound and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide involves several steps starting from commercially available starting materials. The synthesis route involves the preparation of an intermediate compound which is then converted to this compound through a series of reactions. The final product is obtained in high purity and yield using various purification techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide has shown promising results in preclinical studies for the treatment of various hematological malignancies. It has demonstrated potent inhibition of BTK activity and has shown efficacy in both in vitro and in vivo models of B-cell malignancies. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c17-15-8-6-13(7-9-15)12-22(20,21)18-11-10-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMLZMODSNYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)CC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2396769.png)
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)


![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2396776.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)

![Methyl 4-[2-amino-3-(3-ethoxypropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate](/img/structure/B2396784.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)